![molecular formula C10H14BrNO2 B053523 Arecaidine propargyl ester hydrobromide CAS No. 116511-28-5](/img/structure/B53523.png)
Arecaidine propargyl ester hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of arecaidine propargyl ester involves specific chemical reactions that yield it as a product with high purity. Techniques such as gas chromatography have been employed for its quantitative determination, using arecoline as the internal standard, demonstrating precise methods for its identification and quantification (Langer et al., 1997).
Molecular Structure Analysis
Investigations into the molecular structure of arecaidine propargyl ester reveal its interactions at muscarinic M1 and M2 receptor subtypes, highlighting its potency and selectivity. Such studies are critical for understanding its pharmacological effects and for the development of analogues with modified ester side chains to explore structure-activity relationships (Moser et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of arecaidine propargyl ester includes its interaction with various substrates and reagents, leading to the formation of new compounds. Its muscarinic properties have been explored through the synthesis of analogues and assessment at different muscarinic receptor subtypes, providing insight into its potential therapeutic applications and the influence of structural modifications on its activity (Tumiatti et al., 2000).
Physical Properties Analysis
The physical properties of arecaidine propargyl ester, such as its solubility and stability in biological fluids, have been characterized to facilitate its use in pharmacological studies. Understanding these properties is crucial for the development of drug formulations and for ensuring the compound's efficacy and safety in biological applications (Langer et al., 1997).
Chemical Properties Analysis
Investigations into the chemical properties of arecaidine propargyl ester include studies on its metabolism, highlighting its conversion into various metabolites and the formation of mercapturic acid derivatives. Such studies are essential for understanding its pharmacokinetics and for identifying potential pathways for detoxification and excretion (Boyland & Nery, 1969).
Scientific Research Applications
Quantitative Analysis and Stability Study : APE is a potent muscarinic agonist used in pharmacological studies. Methods for its quantitative determination include colorimetric assay and gas chromatographic method, with the latter proving more precise. The utility of this assay was demonstrated in a stability study of APE in rabbit aqueous humor (Langer et al., 1997).
Muscarinic Receptor Subtypes : APE acts as a potent agonist at M1 and M2 muscarinic receptor subtypes. Its structural analogues also exhibit similar properties, influencing its potency and selectivity (Moser et al., 1989).
Cardiovascular Effects : APE stimulates muscarinic M1 receptors in sympathetic ganglia, impacting cardiovascular responses. It could be a lead compound for treating Alzheimer's disease due to its ability to penetrate the blood-brain barrier (Wess et al., 1987).
Cardiac Ionic Mechanisms : APE has been shown to activate muscarinic K+ channels and increase potassium conductance in guinea-pig atrial myocytes, which could affect its utility as a treatment for Alzheimer's disease due to cardiovascular side effects (Chen, 2005).
Muscarinic Properties in Drug Development : APE and its analogues have been investigated for muscarinic activity at receptor subtypes, influencing the development of muscarinic agents (Tumiatti et al., 2000).
Nanoparticle Drug Delivery Systems : Copolymer nanoparticles containing APE have shown promise in drug delivery, achieving prolonged drug release and increased bioavailability in ocular applications (Langer et al., 1997).
Cancer Research : APE activation of M2 muscarinic receptors has been shown to arrest cell proliferation and induce apoptosis in glioblastoma cell lines, suggesting potential therapeutic applications in cancer treatment (Alessandrini et al., 2015).
Ophthalmic Applications : APE-loaded copolymer nanoparticles have been evaluated for topical ophthalmic application, showing increased ocular drug bioavailability and tolerance in rabbit eyes (Langer et al., 1997).
Mechanism of Action
Target of Action
Arecaidine propargyl ester hydrobromide is an agonist of M2 muscarinic acetylcholine receptors (mAChRs) . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells expressing the human receptors . The M2 receptors are a type of G protein-coupled receptor that is found in the heart and is involved in various physiological functions.
Mode of Action
The compound interacts with its target, the M2 mAChRs, by binding to them. This binding action triggers a series of biochemical reactions that lead to the activation of the M2 receptors . The activation of these receptors can lead to various physiological changes, depending on the specific cell type and the downstream signaling pathways that are activated.
Biochemical Pathways
The activation of M2 mAChRs by this compound can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and opening of potassium channels . These actions can lead to a decrease in heart rate and force of contraction, among other effects. The compound’s effects on cell growth have also been studied, with findings suggesting that it can negatively modulate cell growth without affecting cell survival in different human neuroblastoma cell lines .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The activation of M2 mAChRs by this compound can lead to various physiological effects. For example, in the heart, this can result in a decrease in heart rate and force of contraction . In neuroblastoma cell lines, the compound has been shown to negatively modulate cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its bioavailability and distribution within the body. Additionally, the compound should be stored in a cool, well-ventilated area and avoid contact with water or humidity . These factors could potentially influence the compound’s stability, efficacy, and action.
Safety and Hazards
In case of skin contact with arecaidine propargyl ester hydrobromide, it is recommended to wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water . In case of inhalation, consult a doctor .
Future Directions
The activation of M2 muscarinic receptors by arecaidine propargyl ester hydrobromide has been shown to modulate cell growth, migration, and differentiation of rat Schwann-like adipose-derived stem cells . This suggests potential applications in the development of combined cell and pharmacological therapies for peripheral nerve regeneration . Additionally, M2 receptor activation has been shown to inhibit cell growth in human epithelial ovarian carcinoma , indicating potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUAFALRBYLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151414 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116511-28-5 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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